

Defactinib synthetic lethality interactions

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Compound Focus: Defactinib

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Defactinib Synthetic Lethality Profiles

Cancer Type	Partner Drug / Pathway	Key Experimental Findings / Clinical Outcomes	Experimental Model / Clinical Context
Low-Grade Serous Ovarian Cancer (LGSOC)	Avutometinib (RAF-MEK clamp)	ORR: 42.3% (11/26); mPFS: 20.1 months [1]. Well-tolerated with manageable rash, CPK elevation.	Phase 1 FRAME trial (ClinicalTrials.gov NCT03875820); patients with recurrent disease [1] [2].
Uveal Melanoma (UM)	MEK inhibitor (e.g., Trametinib)	Synergistic growth-inhibition and cytotoxic effects ; tumor collapse in xenograft and liver metastasis models [3].	Preclinical; kinome-wide CRISPR screen in UM cell lines; in vivo xenograft models [3].
KRAS-mutant NSCLC	None (Monotherapy)	12-week PFS: 28% (15/55) ; 1 partial response; median PFS 45 days. Efficacy did not correlate with TP53/CDKN2A status [4].	Phase 2 trial; heavily pretreated patients (median 4 prior lines) [4].

Experimental Protocols for Key Studies

The compelling data for **defactinib** combinations originated from rigorous experimental designs, outlined below.

Kinome-Wide CRISPR-Cas9 Synthetic Lethality Screen

This unbiased screen identified MEK-ERK pathway inhibition as synthetically lethal with FAK inhibition in Uveal Melanoma [3].

- **Objective:** To identify genes whose loss is lethal in the context of FAK inhibition (VS-4718).
- **Methods:**
 - **Screening:** A UM cell line (OMM1.5) expressing Cas9 was infected with a kinome-wide sgRNA library.
 - **Selection:** Cells were treated with either FAK inhibitor (VS-4718) or DMSO (control) for 21 days.
 - **Analysis:** Next-generation sequencing of sgRNA abundance was performed. sgRNAs significantly depleted in the FAK inhibitor group versus control indicated a synthetic lethal interaction.
- **Key Finding:** sgRNAs targeting genes in the **PKC and MEK-ERK pathways** were significantly depleted, revealing ERK activation as a key resistance mechanism to FAKi [3].

In Vitro & In Vivo Validation of FAK/MEK Co-Inhibition

The hits from the CRISPR screen were validated in subsequent experiments.

- **In Vitro Models:** Multiple UM cell lines (e.g., 92.1, MP41, OMM1.3) [3].
- **Treatments:** Single agents (FAKi: VS-4718 or **defactinib**; MEKi: trametinib) and their combination.
- **Assays:**
 - **Immunoblotting:** Confirmed effective suppression of p-FAK and p-ERK by the combination.
 - **Flow Cytometry (Annexin V):** Showed the combination induced significant apoptosis, while single agents were primarily cytostatic.
 - **Sphere Formation Assay:** The combination dramatically reduced the number and size of tumor spheres in 3D culture, indicating loss of self-renewal capacity [3].
- **In Vivo Models:** UM xenograft and liver metastasis mouse models.
- **Dosing:** FAK inhibitor (VS-4718, 10ml/kg, oral gavage, BID); MEK inhibitor (trametinib, 1mg/kg, IP, daily).

- **Outcome:** The combination led to tumor regression and collapse, confirming a potent in vivo synergy [3].

This preclinical rationale directly informed the design of the FRAME trial that tested avutometinib (a RAF/MEK inhibitor) and **defactinib** in patients [1].

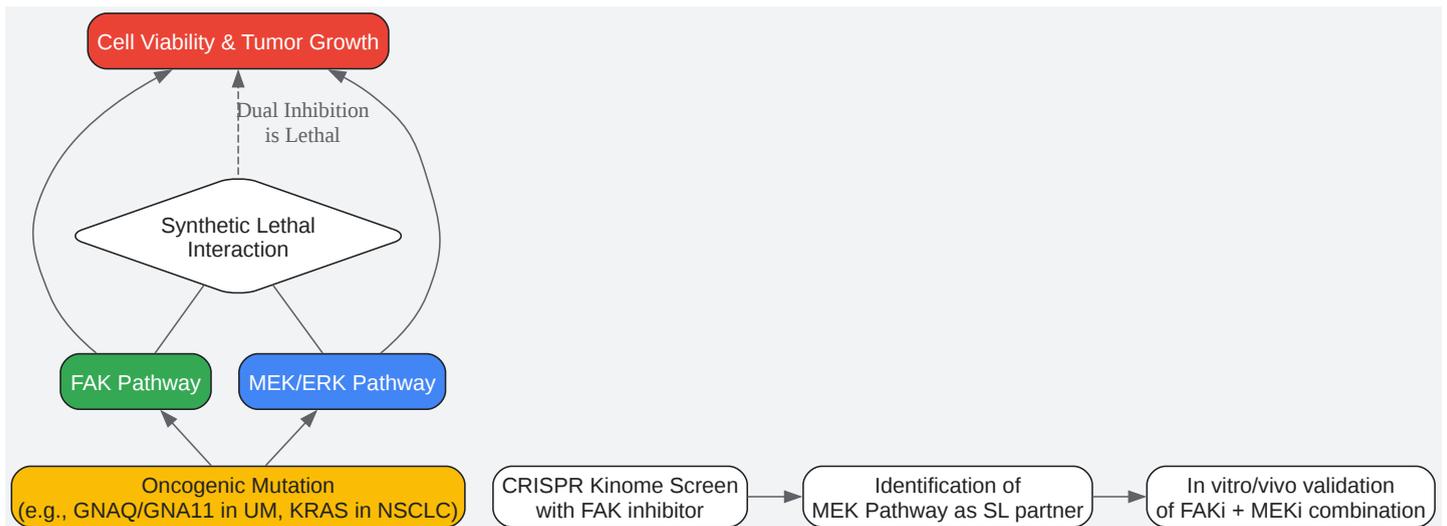
Clinical Development & Tolerability

The journey of **defactinib** illustrates a shift from monotherapy to rational combination.

- **Defactinib Monotherapy:** As shown in the table, **defactinib** alone had **modest activity** in heavily pretreated KRAS-mutant NSCLC, failing to validate initial hypotheses that co-alterations in TP53 or CDKN2A would predict response [4].
 - **Rational Combination:** The combination of **avutometinib and defactinib** represents a mechanistically driven approach to overcome the limitations of single-agent therapy. The schedule (intermittent avutometinib with continuous **defactinib**) was optimized in the FRAME trial to manage toxicity while maintaining efficacy [1].
 - **Safety Profile (Combination):** The combination has a manageable but distinct toxicity profile. Common adverse events include rash, creatine phosphokinase (CPK) elevation, diarrhea, and elevated liver enzymes. Ocular toxicities, such as retinal detachment, are a significant risk and require regular monitoring [2].
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Mechanism Visualization

The following diagram illustrates the core synthetic lethal interaction between FAK and MEK inhibition and the experimental workflow used to discover it.



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Diagram 1: Mechanism and discovery of FAK-MEK synthetic lethality. An oncogenic driver activates both FAK and MEK signaling pathways, which can independently sustain cell survival. Inhibiting one pathway allows the other to compensate. However, simultaneous inhibition of both creates a synthetically lethal interaction, leading to cell death. This interaction was identified through unbiased CRISPR screens.

Research Implications

For researchers and drug development professionals, the **defactinib** case offers critical insights:

- **Beyond Monotherapy:** **Defactinib**'s primary value lies in rational combinations targeting co-dependent signaling pathways, moving beyond its limited single-agent activity [4] [1].
- **Schedule Optimization:** The clinical success of the avutometinib-**defactinib** combination hinges on an **intermittent dosing schedule** (3 weeks on/1 week off), which manages overlapping toxicities and enables sustained treatment [1].

- **Context is Key:** Synthetic lethality is often **cancer-type specific**. The strong efficacy seen in LGSOC and UM, both driven by specific MAPK pathway mutations, may not translate directly to all KRAS-mutant cancers [1] [3].

Defactinib has evolved from a monotherapy with modest activity to a key component of a promising synthetically lethal combination, offering a new therapeutic strategy for specific, difficult-to-treat cancers.

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